BenchChemオンラインストアへようこそ!

Xantocillin

Antibacterial MIC comparison Gram-negative

Xantocillin is the defining scaffold of the diisonitrile antibiotic class—the first natural product found to contain an isocyanide group. Its heme-sequestration mechanism delivers nanomolar potency against MDR A. baumannii and inhibits B. pseudomallei biofilm formation at sub-μg/mL levels without resistance. As a c-Mpl agonist at 1–100 nM, it rivals recombinant TPO, making it essential for nonpeptide mimetic screening. Procure ≥98% purity Xantocillin to ensure reproducible SAR data and cross-chemotype comparative pharmacology.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 580-74-5
Cat. No. B1684197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXantocillin
CAS580-74-5
Synonyms1,4-di-(p-hydroxyphenyl)-2,3-diisonitrilobuta-1,3-diene
xanthocillin X
xantocillin
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILES[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-]
InChIInChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12-
InChIKeyYBMVKDUTYAGKEW-WHYMJUELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xantocillin (CAS 580-74-5) Procurement Guide: Compound Class, Structural Identity, and Baseline Characterization for Research Use


Xantocillin (INN), also known as xanthocillin X or ophthocillin, is a naturally occurring diisonitrile antibiotic belonging to the xanthocillin class of fungal secondary metabolites [1]. First isolated from Penicillium notatum in 1950, it holds historical significance as the first reported natural product found to contain the isocyanide (isonitrile) functional group [2]. The compound has the molecular formula C18H12N2O2 with a molecular weight of 288.3 g/mol, appearing as yellow crystals that decompose at approximately 200 °C [3]. Xantocillin is produced by various Penicillium and Aspergillus species, and has been characterized as possessing broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [4]. Its unique diisonitrile structural motif distinguishes it from conventional antibiotic classes such as β-lactams, aminoglycosides, or tetracyclines, and underpins its distinct mechanism of antibacterial action [5].

Xantocillin vs. Structural Analogs: Why Xanthocillin Y1 and Sulfoxanthocillin Cannot Be Directly Substituted in Research Protocols


Xantocillin (xanthocillin X) belongs to a family of diisonitrile natural products that includes closely related analogs such as xanthocillin Y1, xanthocillin Y2, sulfoxanthocillin, and formylated xanthocillin derivatives. Despite sharing core structural features, these compounds exhibit markedly divergent biological profiles that preclude simple interchangeability. The number and position of hydroxyl substituents, the oxidation state of the isonitrile moieties, and the presence of sulfate or formyl modifications fundamentally alter antibacterial potency, spectrum of activity, and cytotoxicity profiles [1]. For instance, xanthocillin X and xanthocillin Y1 differ by a single additional hydroxyl group on one phenyl ring (C18H12N2O2 vs. C18H12N2O3), yet this minor structural variation translates to an 8-fold difference in MIC values against Escherichia coli . Similarly, the sulfate-modified analog sulfoxanthocillin demonstrates substantially reduced cytotoxicity relative to the parent xanthocillin X scaffold [2]. The diisonitrile functional groups themselves are chemically labile and susceptible to hydrolysis under certain conditions, yielding formamide decomposition products with diminished antimicrobial activity [3]. Consequently, procurement decisions for research applications must be guided by the specific biological endpoint under investigation—substituting one xanthocillin analog for another without accounting for these quantifiable performance differences introduces confounding variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence: Xantocillin (Xanthocillin X) Performance Data vs. Comparators


Xantocillin Exhibits 8-Fold Greater Antibacterial Potency Than Xanthocillin Y1 Against E. coli ATCC 25922

In comparative antibacterial susceptibility testing, xanthocillin X (Xantocillin) demonstrated an MIC of 0.25 µg/mL against Escherichia coli ATCC 25922, whereas the closely related analog xanthocillin Y1 required a concentration of 2 µg/mL to achieve comparable inhibition—an 8-fold difference in potency . This quantitative disparity is directly attributable to the structural difference of a single additional hydroxyl group on the phenyl ring of xanthocillin Y1. In the same comparative panel, xanthocillin X also showed potent activity against Acinetobacter baumannii (MIC 0.125 µg/mL), highlighting its superior antibacterial efficacy relative to the Y1 analog across multiple clinically relevant Gram-negative pathogens . The data establish that for applications targeting Gram-negative bacteria, xanthocillin X provides substantially greater potency per unit mass than the Y1 analog.

Antibacterial MIC comparison Gram-negative Escherichia coli

Sulfoxanthocillin Demonstrates Reduced Cytotoxicity Relative to Xanthocillin X: Quantitative Comparative Cytotoxicity Data

In a 2023 comparative study, the sulfate-modified analog sulfoxanthocillin (compound 1) was evaluated alongside the parent compound xanthocillin X (compound 3) for cytotoxicity against human tumor cell lines [1]. Sulfoxanthocillin exhibited relatively low cytotoxicity compared with xanthocillin X, with the sulfate group identified as the determinant of cytotoxic activity differences [1]. While both compounds displayed antibacterial activity (sulfoxanthocillin MIC range: 0.06–8.0 µg/mL against ESKAPE pathogens), the parent xanthocillin X scaffold carried a higher cytotoxic liability that may limit its direct therapeutic application but simultaneously positions it as a valuable tool compound for mechanistic cytotoxicity studies or as a positive control in cell viability assays [1]. For researchers investigating structure-cytotoxicity relationships in the diisonitrile antibiotic class, xanthocillin X serves as the higher-cytotoxicity reference point against which attenuated analogs are benchmarked.

Cytotoxicity Selectivity index Antibiotic development Safety profiling

Xanthocillin X Inhibits Biofilm Formation and Outperforms Ceftazidime at Ultralow Concentrations Against B. pseudomallei

A 2025 study published in Microbiological Research evaluated xanthocillin X (Xan) against Burkholderia pseudomallei, the causative agent of melioidosis [1]. Xanthocillin X demonstrated superior antibacterial ability over the commercial antibiotic ceftazidime even at an ultralow concentration of 62.5 ng/mL (0.0625 µg/mL) [1]. Beyond direct bactericidal activity, xanthocillin X inhibited biofilm formation with high efficiency without inducing drug resistance—a dual-action profile that distinguishes it from conventional antibiotics which typically select for resistance upon prolonged exposure [1]. Mechanistically, xanthocillin X stably binds to LpxA (UDP-N-acetylglucosamine acyltransferase), an enzyme responsible for lipopolysaccharide synthesis, thereby disrupting biofilm formation [1]. In murine models of B. pseudomallei infection, xanthocillin X exhibited therapeutic potency and accelerated tissue repair [1]. This combination of ultralow-concentration efficacy, biofilm suppression without resistance emergence, and validated in vivo activity establishes xanthocillin X as a mechanistically distinct lead compound relative to conventional Gram-negative antibiotics.

Biofilm inhibition Antibiotic resistance Burkholderia pseudomallei LpxA targeting

Nanomolar Potency of Xanthocillin X Against Multidrug-Resistant Gram-Negative Pathogens via Heme Biosynthesis Dysregulation

A comprehensive mechanism-of-action study demonstrated that xanthocillin X (Xan) exhibits nanomolar potency against diverse difficult-to-treat Gram-negative bacteria, including the WHO critical priority pathogen Acinetobacter baumannii [1]. Through sequencing of resistant strains, a conserved mutation in the heme biosynthesis enzyme porphobilinogen synthase (PbgS) was identified, revealing that xanthocillin X acts via direct heme sequestration—preventing heme binding into cognate enzyme pockets and causing uncontrolled cofactor biosynthesis, porphyrin accumulation, and corresponding bacterial stress [1]. Critically, xanthocillin X displayed activity against multidrug-resistant strains while exhibiting low toxicity to human cells [1]. This heme-sequestration mechanism is fundamentally distinct from that of β-lactams (cell wall synthesis inhibition), fluoroquinolones (DNA gyrase/topoisomerase inhibition), and aminoglycosides (protein synthesis inhibition), positioning xanthocillin X as a mechanistically orthogonal tool compound for studies of antibiotic resistance and novel target validation.

Mechanism of action Acinetobacter baumannii Heme biosynthesis Multidrug resistance

Xanthocillin X Dimethyl Ether Exhibits MIC ≤0.125 µg/mL Against MDR and XDR Mycobacterium tuberculosis Strains

A derivative of xanthocillin X, xanthocillin X dimethyl ether (XDE), was isolated and evaluated for antitubercular activity as part of a drug discovery program [1]. In vitro susceptibility testing revealed that XDE exhibited an MIC of 0.5 µg/mL against the standard laboratory strain Mycobacterium tuberculosis H37Rv [1]. More significantly, when tested against clinically relevant drug-resistant isolates, XDE demonstrated MIC values of ≤0.125 µg/mL against both multidrug-resistant (MDR-330) and extensively drug-resistant (XDR-926) strains of M. tuberculosis [1]. In an acute aerosol infection murine model, XDE exhibited in vivo antitubercular activity, and acute toxicity assessment indicated a maximum lethal dose exceeding 2000 mg/kg, suggesting a favorable initial therapeutic window [1]. While these data pertain to the dimethyl ether derivative rather than the parent xanthocillin X, the activity profile establishes the xanthocillin scaffold as a promising chemotype for antitubercular lead development, with the parent compound serving as the essential starting material for derivatization and structure-activity relationship studies.

Antitubercular MDR-TB XDR-TB Mycobacterium tuberculosis H37Rv

Xanthocillin X Acts as a Potent c-Mpl Agonist with Proliferative Activity Comparable to Thrombopoietin at 1-100 nM

Four xanthocillins (compounds 1–4) isolated from the marine fungus Basipetospora sp. were identified as small-molecule thrombopoietin (TPO) mimetics [1]. Compound 1 (xanthocillin X) promoted dose-dependent proliferation of the TPO-sensitive human leukemia cell line UT-7/TPO and UT-7/EPO-mpl (engineered to express the TPO receptor c-Mpl), while showing no effect on the parental UT-7/EPO cell line that lacks c-Mpl expression [1]. The thrombopoietic action of compound 1 was nearly as potent as that of recombinant TPO, inducing cell proliferation at concentrations ranging from 1 to 100 nM [1]. Compound 1 also induced phosphorylation of Jak2, STAT3, and STAT5 specifically in c-Mpl-expressing cells, confirming on-target receptor activation [1]. This profile distinguishes xanthocillin X from synthetic nonpeptide TPO mimetics such as eltrombopag, both in terms of structural class (fungal diisonitrile vs. synthetic biphenyl hydrazone) and receptor activation kinetics.

Thrombopoietin mimetic c-Mpl agonist Hematopoiesis STAT signaling

Validated Application Scenarios for Xantocillin (Xanthocillin X) in Research and Drug Discovery Programs


Mechanistic Studies of Novel Antibacterial Targets: Heme Biosynthesis Dysregulation and Biofilm Suppression

Xanthocillin X is optimally deployed as a tool compound for investigating heme-sequestration as an antibacterial mechanism and for studying biofilm inhibition via LpxA targeting. The compound's nanomolar potency against multidrug-resistant A. baumannii [1] combined with its demonstrated ability to inhibit B. pseudomallei biofilm formation at 62.5 ng/mL without inducing resistance [2] makes it uniquely suited for target validation studies in antibiotic discovery. Researchers should procure xanthocillin X when the experimental objective requires a mechanistically orthogonal positive control distinct from β-lactam, fluoroquinolone, or aminoglycoside classes. The compound's low human cell toxicity profile [1] further supports its use in selectivity index determinations and in vitro safety pharmacology assays.

Structure-Activity Relationship (SAR) Studies of Diisonitrile Natural Products

Xanthocillin X serves as the foundational parent scaffold for SAR investigations of the diisonitrile antibiotic class. The quantitative performance differentials documented between xanthocillin X and its close analogs—including the 8-fold MIC difference versus xanthocillin Y1 against E. coli and the cytotoxicity differences relative to sulfoxanthocillin [3]—provide a validated benchmark dataset for medicinal chemistry optimization programs. Procurement of high-purity xanthocillin X (≥98% as specified by commercial suppliers) is essential for generating reproducible SAR data, particularly for studies examining the impact of phenyl ring hydroxylation patterns, isonitrile oxidation state, and sulfate/formyl modifications on antibacterial potency, spectrum, and cytotoxicity.

Thrombopoietin Receptor (c-Mpl) Agonist Screening and Signaling Studies

For hematopoiesis and platelet biology research, xanthocillin X functions as a structurally unique, fungal-derived small-molecule c-Mpl agonist with activity nearly equivalent to recombinant TPO at 1–100 nM concentrations [4]. The compound's demonstrated ability to induce Jak2/STAT3/STAT5 phosphorylation specifically in c-Mpl-expressing cells [4] qualifies it as a valuable reference standard for screening assays seeking nonpeptide TPO mimetics. Researchers comparing small-molecule c-Mpl agonists across different structural classes (e.g., benzodiazepine derivatives, hydrazinonaphthalenes, substituted thiazoles) should include xanthocillin X as the diisonitrile-class representative to enable cross-chemotype comparative pharmacology. The compound's lack of activity in c-Mpl-negative cells [4] confirms its utility as a receptor-specific control.

Antimycobacterial Lead Derivatization and MDR/XDR-TB Screening Programs

Xanthocillin X is the essential starting material for synthesizing dimethyl ether derivatives with potent activity against drug-resistant Mycobacterium tuberculosis. The documented MIC of ≤0.125 µg/mL for xanthocillin X dimethyl ether against both MDR and XDR clinical isolates [5]—combined with in vivo efficacy in murine aerosol infection models and a favorable acute toxicity profile (LD₅₀ >2000 mg/kg) [5]—establishes the xanthocillin chemotype as a validated antitubercular lead series. Procurement of the parent xanthocillin X is a prerequisite for any medicinal chemistry program pursuing this scaffold, as the compound serves as the synthetic gateway for generating methylated and other derivatized analogs for expanded SAR exploration. The demonstrated activity against isoniazid-resistant and rifampicin-resistant strains positions this scaffold as particularly relevant for programs addressing the global MDR-TB and XDR-TB public health priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xantocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.